Foreword: The Strategic Importance of Physicochemical Profiling
Foreword: The Strategic Importance of Physicochemical Profiling
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-nitro-1H-indazole
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. For researchers, scientists, and drug development professionals, the initial characterization of a novel compound is a critical juncture that dictates its entire developmental trajectory. A molecule's inherent physicochemical properties—its solubility, stability, lipophilicity, and solid-state characteristics—are not merely data points; they are the fundamental determinants of its pharmacokinetic and pharmacodynamic behavior.
This guide focuses on 5-Fluoro-6-nitro-1H-indazole, a heterocyclic compound of significant interest. The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of a fluorine atom and a nitro group is a deliberate tactic to modulate electronic properties, metabolic stability, and target-binding interactions.[2] Understanding the precise physicochemical nature of this specific arrangement is therefore paramount for unlocking its therapeutic potential. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on not just what to measure, but why specific experimental choices are made and how to interpret the results within the broader context of drug development.
Molecular Identity and Core Properties
5-Fluoro-6-nitro-1H-indazole is a substituted indazole with the molecular formula C₇H₄FN₃O₂.[3] The presence of both a hydrogen bond donor (the indazole N-H) and multiple hydrogen bond acceptors (the nitro group oxygens and pyrazole nitrogen) suggests the potential for complex intermolecular interactions that will govern its solid-state properties and solubility. The fluoro- and nitro-substituents are strongly electron-withdrawing, which significantly influences the electron density distribution across the aromatic system, impacting its pKa and potential for metabolic transformation.
Table 1: Core Physicochemical Properties of 5-Fluoro-6-nitro-1H-indazole
| Property | Value | Source & Notes |
| IUPAC Name | 5-fluoro-6-nitro-1H-indazole | [3] |
| CAS Number | 1360952-20-0 | [3] |
| Molecular Formula | C₇H₄FN₃O₂ | [3] |
| Molecular Weight | 181.12 g/mol | Computed by PubChem.[3] |
| Exact Mass | 181.02875454 Da | Computed by PubChem.[3] |
| Appearance | Yellow solid | Inferred from analogous compounds like 6-fluoro-5-nitro-1H-indazole.[4] |
| Melting Point | Data not available in searched literature. | For comparison, the related compound 5-nitro-1H-indazole has a melting point of 204-208°C, suggesting a high-melting, stable crystalline solid. |
| Solubility | Data not available in searched literature. | Expected to have low aqueous solubility due to its aromatic nature but may be soluble in polar organic solvents like DMSO, DMF, and methanol. |
| XLogP3 (Lipophilicity) | 1.5 | Computed by PubChem.[3] This moderate value suggests a balance between aqueous solubility and membrane permeability, a desirable trait for oral bioavailability. |
| Topological Polar Surface Area | 74.5 Ų | Computed by PubChem.[3] This value is within the typical range for orally bioavailable drugs (often < 140 Ų), suggesting good potential for cell membrane permeation. |
| Hydrogen Bond Donors | 1 | Computed by PubChem.[3] |
| Hydrogen Bond Acceptors | 4 | Computed by PubChem.[3] |
Synthesis and Structural Confirmation: An Integrated Workflow
The reliable characterization of a compound begins with its synthesis and purification. A common route to nitro-fluoro-indazoles involves the nitration of a fluorinated indazole precursor.[4] The subsequent purification is crucial for obtaining material suitable for definitive analytical testing.
Caption: General workflow for synthesis and purification.[4]
Definitive Structural Elucidation: Single-Crystal X-ray Crystallography
While spectroscopic methods provide evidence for a proposed structure, only single-crystal X-ray crystallography (SC-XRD) offers unambiguous proof of atomic connectivity, stereochemistry, and conformation in the solid state.[5][6] This technique is the gold standard and provides invaluable insight into the intermolecular forces, such as hydrogen bonding and π-stacking, that dictate crystal packing. This information is critical for understanding polymorphism, which can profoundly affect a drug's stability, solubility, and bioavailability.
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Crystal Growth (The Causality of Solvent Choice): The primary challenge is growing a single, diffraction-quality crystal (typically 0.1-0.3 mm). This is more art than science. The choice of solvent system is paramount. A solvent in which the compound is sparingly soluble is ideal. Slow evaporation of a saturated solution in a solvent system like ethyl acetate/hexane or dichloromethane/methanol at room temperature is a common starting point. The goal is to allow molecules to deposit slowly onto a growing lattice, ensuring order.
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Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is placed in an intense, monochromatic X-ray beam and rotated.[5] As the crystal rotates, a unique diffraction pattern of reflections (spots) is generated and recorded by a detector. A full dataset often requires collecting tens of thousands of reflections.
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Structure Solution and Refinement: The diffraction pattern is mathematically decoded (using direct methods) to generate an initial electron density map of the unit cell.[6] From this map, the positions of the atoms are inferred. This initial model is then refined computationally, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern.
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Data Interpretation: The final refined structure provides precise bond lengths, bond angles, and torsional angles. It will definitively confirm the 5-fluoro-6-nitro substitution pattern and reveal how the molecules pack in the crystal, guided by N-H···O (nitro) or N-H···N (pyrazole) hydrogen bonds.
Spectroscopic and Spectrometric Characterization
A suite of spectroscopic techniques is required to confirm the identity and purity of each synthesized batch. The workflow below illustrates a comprehensive approach to characterization.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
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Sample Preparation: Accurately weigh ~5-10 mg of 5-Fluoro-6-nitro-1H-indazole. Dissolve in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is strategic: it readily dissolves many polar heterocyclic compounds, and its high boiling point allows for variable temperature studies if needed. The acidic N-H proton is also observable in DMSO-d₆, whereas it might exchange in D₂O or CD₃OD.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
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Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex coupling patterns. Standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments should be run.
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¹H NMR:
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N-H Proton: A broad singlet is expected at a downfield chemical shift (>13 ppm), characteristic of an acidic indazole proton in DMSO-d₆.[4]
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Aromatic Protons: Two singlets are predicted in the aromatic region (δ 7.5-9.0 ppm). The proton at C7 (adjacent to the fluorine-bearing carbon) and the proton at C4 (adjacent to the nitro-bearing carbon) will appear as singlets due to the lack of adjacent proton neighbors. The specific chemical shifts will be influenced by the strong electron-withdrawing effects of the F and NO₂ groups.
-
H-F Coupling: Long-range coupling between the fluorine at C5 and the proton at C4 may be observed, resulting in a narrow doublet or broadening of the C4-H signal.
-
-
¹³C NMR:
-
Seven distinct carbon signals are expected.
-
C-F Carbon: The carbon directly attached to the fluorine (C5) will appear as a large doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 240-260 Hz).
-
Adjacent Carbons: The carbons ortho and meta to the fluorine (C4, C6, and the bridgehead carbons) will exhibit smaller two- and three-bond C-F couplings (²JCF, ³JCF), which is diagnostic.
-
C-NO₂ Carbon: The carbon bearing the nitro group (C6) will also be significantly influenced electronically.
-
-
¹⁹F NMR (The Fluorine "Spy"):
-
Rationale: ¹⁹F NMR is exceptionally valuable for fluorinated drug candidates.[7][8] It offers a wide chemical shift range, high sensitivity, and the absence of background signals, making it a powerful tool for identification and purity assessment.[9]
-
Expected Spectrum: A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on an electron-deficient aromatic ring. The signal may appear as a narrow multiplet due to long-range couplings to nearby protons (e.g., H-4).
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a primary identity check.
-
Method Choice (Causality): Electrospray Ionization (ESI) is the method of choice for this molecule. It is a "soft" ionization technique that typically produces the intact molecular ion (or a protonated/deprotonated version) with minimal fragmentation, making data interpretation straightforward.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the solution into the ESI source.
-
Expected Result: In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 180.02.[4] In positive ion mode, the protonated molecule [M+H]⁺ at m/z 182.04 or the sodium adduct [M+Na]⁺ at m/z 204.02 may be observed. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive confirmation of the molecular formula.
Infrared (IR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.
-
Sample Preparation: The simplest method is Attenuated Total Reflectance (ATR), where a small amount of the solid powder is pressed against a diamond or germanium crystal. Alternatively, a KBr pellet can be prepared.
-
Expected Absorption Bands:
-
N-H Stretch: A broad band around 3100-3300 cm⁻¹.
-
Aromatic C-H Stretch: Sharp bands just above 3000 cm⁻¹.
-
N=O Asymmetric & Symmetric Stretch: Two strong, characteristic bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), are definitive for the nitro group.
-
C=C/C=N Aromatic Stretches: Multiple bands in the 1400-1620 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1000-1250 cm⁻¹ region.
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Impact of Properties on Drug Development
The ultimate goal of characterizing a potential drug candidate is to predict its behavior in a biological system. The physicochemical properties are the foundation for this prediction.
Caption: Relationship between core properties and development outcomes.
Conclusion
5-Fluoro-6-nitro-1H-indazole represents a molecule designed with therapeutic intent, leveraging established medicinal chemistry principles. Its comprehensive characterization is not a rote exercise but a strategic necessity. This guide outlines an integrated, multi-technique approach to defining its fundamental physicochemical properties. By employing high-resolution mass spectrometry, a full suite of NMR techniques (including ¹⁹F NMR), and definitive X-ray crystallography, researchers can build a robust data package. This package is the essential foundation for all subsequent stages of development, from formulation and preclinical ADME studies to eventual clinical trials. The insights gained from these foundational measurements provide the rational basis for advancing this promising scaffold toward its ultimate goal: becoming a safe and effective therapeutic agent.
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